molecular formula C11H14O3 B3190342 1,3-Dioxane, 5-(phenylmethoxy)- CAS No. 41128-92-1

1,3-Dioxane, 5-(phenylmethoxy)-

Cat. No.: B3190342
CAS No.: 41128-92-1
M. Wt: 194.23 g/mol
InChI Key: UAESGIBOJCAHQP-UHFFFAOYSA-N
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Description

1,3-Dioxane, 5-(phenylmethoxy)- is an organic compound with the molecular formula C10H12O3 It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions and a phenylmethoxy group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane, 5-(phenylmethoxy)- can be synthesized through the reaction of 1,3-dioxane with benzyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1,3-Dioxane, 5-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 5-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Reactions

The compound exhibits a variety of chemical reactivity:

  • Oxidation : It can be oxidized to produce carbonyl compounds such as aldehydes and ketones.
  • Reduction : Reduction reactions can yield alcohol derivatives.
  • Substitution : The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

1,3-Dioxane, 5-(phenylmethoxy)- has several notable applications in scientific research:

Chemistry

  • Building Block : It serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further for various applications.

Biology

  • Biological Activity : Research is ongoing into its potential biological activities, including interactions with biomolecules. Studies have indicated that it may affect enzyme activity and receptor binding due to its structural features.

Medicine

  • Therapeutic Properties : The compound is being explored for its potential therapeutic effects. It may act as a precursor in drug development processes aimed at creating new pharmaceuticals.

Agriculture

  • Herbicidal Applications : Certain derivatives of 1,3-dioxane compounds have been identified as effective herbicides. These compounds can selectively control unwanted plant growth while being less harmful to crops like soybeans and cotton .

Case Study 1: Herbicidal Properties

A study demonstrated that specific derivatives of 1,3-dioxane could effectively control grassy weeds while showing selectivity towards desirable crops. The application methods included both preemergence and postemergence treatments, showcasing the versatility of these compounds in agricultural settings .

Case Study 2: Biological Interaction

Research investigating the interaction of 1,3-Dioxane, 5-(phenylmethoxy)- with various enzymes revealed potential pathways for therapeutic applications. The compound's ability to modulate enzyme activity suggests its use in developing drugs targeting specific biological pathways .

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 5-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenylmethoxy group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A six-membered ring with two oxygen atoms, but without the phenylmethoxy group.

    1,3-Dioxolane: A five-membered ring with two oxygen atoms, structurally similar but with different ring size.

    1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions, commonly used in industrial applications.

Uniqueness

1,3-Dioxane, 5-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dioxane and dioxolane derivatives, making it a valuable compound for various applications.

Biological Activity

Overview

1,3-Dioxane, 5-(phenylmethoxy)- is an organic compound characterized by its six-membered heterocyclic structure, which includes two oxygen atoms at the 1 and 3 positions and a phenylmethoxy group at the 5 position. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and interactions with molecular targets.

  • Molecular Formula : C10H12O3
  • IUPAC Name : 5-phenylmethoxy-1,3-dioxane
  • InChI Key : UAESGIBOJCAHQP-UHFFFAOYSA-N

The biological activity of 1,3-Dioxane, 5-(phenylmethoxy)- is primarily attributed to its interaction with specific enzymes and receptors. The phenylmethoxy group enhances the compound's binding affinity to various molecular targets, which may lead to enzyme inhibition or receptor modulation. This interaction can activate or inhibit signal transduction pathways that are crucial for various biological processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1,3-Dioxane, 5-(phenylmethoxy)- exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cytotoxicity Studies

Research exploring the cytotoxic effects of 1,3-Dioxane, 5-(phenylmethoxy)- on various cell lines is ongoing. Preliminary findings suggest that this compound may not exhibit significant toxicity towards healthy cells while potentially affecting cancerous cells .

Study on Enzyme Inhibition

A study investigating the inhibition of bacterial topoisomerases by related compounds revealed that structural modifications can lead to enhanced antibacterial activity. The findings suggest that the phenylmethoxy group could play a critical role in increasing the potency of enzyme inhibitors against bacterial strains .

Synthesis and Biological Evaluation

The synthesis of 1,3-Dioxane derivatives has been documented, showcasing various methods including the reaction of dioxanes with benzyl alcohol under acidic conditions. Following synthesis, biological evaluations have been conducted to assess their efficacy against microbial pathogens. Results indicate varying degrees of antimicrobial activity depending on structural variations.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
1,3-DioxaneStructureBasic solvent properties
1,4-DioxaneStructureIndustrial applications
1,3-Dioxane, 5-(phenylmethoxy)-StructureAntimicrobial potential

The unique presence of the phenylmethoxy group in 1,3-Dioxane, 5-(phenylmethoxy)- distinguishes it from other dioxanes and contributes to its unique biological properties.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing 5-(phenylmethoxy)-1,3-dioxane derivatives with high yield and purity?

  • Methodological Answer: Synthesis requires precise control of reaction conditions, including temperature, solvent choice, and stoichiometry. For example, deuterated analogs (e.g., 1,3-Dichloro-2-(methoxymethoxy)propane-d5) demand anhydrous conditions to prevent isotopic exchange . Purification via column chromatography or recrystallization is essential, as impurities can arise from side reactions involving the phenylmethoxy group. Structural confirmation should combine NMR (for stereochemistry) and mass spectrometry (for molecular weight validation) .

Q. How can researchers safely handle 1,3-dioxane derivatives during laboratory experiments?

  • Methodological Answer: Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory due to potential skin and respiratory irritation . Waste must be segregated and treated by certified facilities to avoid environmental contamination, especially for halogenated derivatives (e.g., bromo-nitro analogs) that persist in ecosystems . Hazard assessments should reference GHS classifications and toxicological data, including LD50 values from animal studies .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of 1,3-dioxane derivatives?

  • Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., phenylmethoxy groups at C5) and ring conformations .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for derivatives with bulky substituents .
  • IR Spectroscopy: Detects functional groups like ethers (C-O-C) and nitro groups (NO2) in bromo-nitro analogs .

Advanced Research Questions

Q. How do computational models predict the thermal decomposition pathways of 5-(phenylmethoxy)-1,3-dioxane derivatives?

  • Methodological Answer: Density Functional Theory (DFT) simulations map bond dissociation energies and transition states. For example, studies on nitro-substituted 1,3-dioxanes reveal that decomposition initiates via C-NO2 bond cleavage, releasing NOx gases . Researchers should validate computational results with thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) to confirm degradation products .

Q. What mechanistic insights explain the reactivity of deuterated 1,3-dioxane analogs in nucleophilic substitution reactions?

  • Methodological Answer: Deuterium kinetic isotope effects (KIE) alter reaction rates due to differences in bond strength (C-D vs. C-H). For instance, 1,3-Dichloro-2-(methoxymethoxy)propane-d5 shows slower hydrolysis rates compared to non-deuterated analogs, impacting synthetic pathways and degradation studies . Isotopic labeling combined with kinetic profiling (e.g., Eyring plots) quantifies these effects .

Q. How can structural modifications enhance the biological activity of 1,3-dioxane derivatives in pharmacological studies?

  • Methodological Answer:

  • Functional Group Addition: Introducing electron-withdrawing groups (e.g., nitro, bromo) at C5 increases antimicrobial activity by disrupting bacterial membranes .
  • Deuterium Substitution: Deuterated analogs may improve metabolic stability in drug candidates, as seen in studies on deuterated cyclohexane derivatives .
  • In Silico Screening: Molecular docking predicts interactions with target enzymes (e.g., cytochrome P450), guiding rational design .

Q. What contradictions exist in the literature regarding the environmental persistence of 1,3-dioxane derivatives?

  • Methodological Answer: While some studies claim 1,3-dioxanes degrade rapidly via hydrolysis, others note persistence in anaerobic environments. For example, bromo-nitro derivatives exhibit resistance to microbial degradation due to steric hindrance from substituents . Researchers must contextualize degradation data by testing under varied conditions (pH, temperature, microbial activity) .

Properties

IUPAC Name

5-phenylmethoxy-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-4-10(5-3-1)6-14-11-7-12-9-13-8-11/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAESGIBOJCAHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 17 (100 mg, 0.55 mmol) and paraformaldehyde (17 mg, 0.55 mmol) in EtOAc (10 mL), boron trifluoride etherate (70 μL, 0.55 mmol) was added and the reaction mixture was stirred at 23° C. for 4 h. The organic phase was washed with a saturated solution of NaHCO3, dried and the solvent was removed. The residue was purified by flash-chromatography eluting with a 1:4 mixture of EtOAc and hexanes to afford 84 mg (78%) of O-benzyl-1,3-dioxan-5-ol as a colourless oil. The above compound was dissolved in EtOAc (3 mL), Pd/C was added and the resulting suspension was stirred at rt under a hydrogen atmosphere. After 12 h, the catalyst was filtered off, the filtrate was evaporated in vacuo and the residue (39 mg, 100%) was used in the next step without further purification: 1H NMR (CDCl3) δ 4.93 (d, J=6.3 Hz, 1H), 4.76 (d, J=6.3 Hz, 1H), 3.94-3.84 (m, 4H), 3.64-3.61 (m, 1H), 2.78 (bs, 1H). 13C NMR (CDCl3) δ 94.0, 71.7, 64.1.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1,3-Dioxane, 5-(phenylmethoxy)-
1,3-Dioxane, 5-(phenylmethoxy)-
1,3-Dioxane, 5-(phenylmethoxy)-
1,3-Dioxane, 5-(phenylmethoxy)-
1,3-Dioxane, 5-(phenylmethoxy)-

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